molecular formula C8H8N2O2 B098869 Terephthalaldehyde dioxime CAS No. 18705-39-0

Terephthalaldehyde dioxime

Cat. No. B098869
CAS RN: 18705-39-0
M. Wt: 164.16 g/mol
InChI Key: AJKGLZDQULQUDF-UHFFFAOYSA-N
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Description

Terephthalaldehyde dioxime is not directly mentioned in the provided papers, but its related compounds and derivatives are discussed. Terephthalaldehyde itself is a compound that has been studied in various contexts due to its potential applications. A polymorph of terephthalaldehyde has been identified, which is an orthorhombic form obtained by recrystallization from ethanol and transforms into a monoclinic form at room temperature .

Synthesis Analysis

The synthesis of terephthalate derivatives is a topic of interest in the context of materials science and environmental chemistry. For instance, disodium terephthalate and its derivatives are synthesized using simple acid-base chemistry and have been evaluated as anode materials for sodium-ion batteries . Additionally, a novel terephthalate-bridged ladderlike polymethylsiloxane was synthesized through a stepwise coupling polymerization process, which included hydrosilylation coupling, hydrolysis, and polycondensation .

Molecular Structure Analysis

The molecular structure of terephthalaldehyde has been characterized in one of the studies, where a new orthorhombic polymorph with a planar molecule was identified . This polymorph has a different melting point compared to the well-known monoclinic form and lacks the C—H⋯O hydrogen bonds observed in the monoclinic form.

Chemical Reactions Analysis

While the papers do not directly discuss the chemical reactions of this compound, they do provide insights into the reactivity of related terephthalate compounds. For example, the terephthalate 1,2-dioxygenase system (TERDOS) involves the oxygenation of terephthalate, which is a key step in the biodegradation of terephthalate by Delftia tsuruhatensis strain T7 .

Physical and Chemical Properties Analysis

The physical and chemical properties of terephthalate derivatives are highlighted in the context of their applications. Disodium terephthalate derivatives exhibit excellent electrochemical performance as anode materials, including minimal capacity fading, ideal redox potential, and excellent rate performance . The synthesized terephthalate-bridged polymethylsiloxane polymer is characterized as having an ordered ladderlike structure with properties determined by various spectroscopic and analytical techniques . The polymorphs of terephthalaldehyde are distinguished by their melting points and crystal structures, which have implications for their physical properties .

Scientific Research Applications

1. Electrochemical Applications

Terephthalaldehyde plays a significant role in electrochemical studies. Its reduction in protic media involves complex equilibria, with implications for analytical methods in real-time concentration tracking of various chemical forms (Baymak et al., 2005).

2. Energy Storage

Research on disodium terephthalate derivatives shows promising applications as anode materials in sodium-ion batteries, demonstrating excellent electrochemical performance (Park et al., 2012).

3. Chemical Cross-Linking

Terephthalaldehyde is proposed as a non-toxic and non-volatile cross-linker for gelatin, significantly increasing the hydrophobic character of the gelatin matrix (Biscarat et al., 2015).

4. Sonochemistry

The terephthalate dosimeter, used in sonochemical studies, is based on the chemistry of terephthalate ions and hydroxyl radicals, providing a tool for studying hydroxyl radical production in water sonolysis (Fang et al., 1996).

5. Material Science

Terephthalaldehyde derivatives, such as H10TTPR, have been synthesized and analyzed for their electrochemical properties, indicating their potential as weak electron donors (Shao et al., 2010).

6. Organic Electrochromism

Terephthalate derivatives exhibit reversible color changes under electrochemical stimuli, highlighting their potential for electronic paper applications (Kobayashi et al., 2008).

7. Environmental Biotechnology

The terephthalate 1,2-dioxygenase system, found in certain microbial strains, offers insights into biodegradation processes, crucial for environmental applications (Shigematsu et al., 2003).

8. Polymer Recycling

Studies on alkali-decomposition of poly(ethylene terephthalate) in mixed solvents demonstrate efficient recycling methods for PET, with implications for sustainable material management (Hu et al., 1997).

Future Directions

Terephthalaldehyde dioxime has been used in the preparation of new polymeric photobase generators containing oxime–urethane groups . This suggests potential future applications in the field of polymer chemistry.

properties

IUPAC Name

(NE)-N-[[4-[(E)-hydroxyiminomethyl]phenyl]methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c11-9-5-7-1-2-8(4-3-7)6-10-12/h1-6,11-12H/b9-5+,10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJKQCPYFKAUEO-NXZHAISVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NO)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/O)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary applications of terephthalaldehyde dioxime highlighted in recent research?

A1: this compound is investigated as a building block for synthesizing polymers with unique properties. For instance, it's used in creating polyurethanes containing oxime-urethane groups within the polymer backbone []. These groups are particularly interesting due to their ability to release amines upon exposure to UV light, essentially acting as photobase generators. This photobase generation property has potential applications in photolithography and as catalysts for various chemical reactions.

Q2: How does the incorporation of this compound into polymers affect their properties and potential applications?

A2: Incorporating this compound into polyurethanes introduces oxime-urethane groups, which are sensitive to UV light []. Upon UV irradiation, these groups undergo photolysis, leading to the generation of amines. This photogenerated amine functionality imparts the polymer with the ability to act as a photobase. This characteristic is particularly useful in applications such as the crosslinking of other polymers, as demonstrated with poly(glycidyl methacrylate) []. The photobase generated by the modified polyurethane catalyzes the crosslinking reaction, enhancing its efficiency. This approach presents a novel method for controlling polymer properties through light exposure.

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